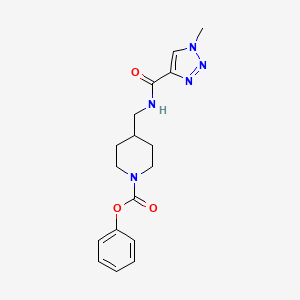
phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding to a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It is known that triazole compounds can inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Result of Action
It is known that triazole compounds can exhibit a range of biological activities, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions may use nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Phenolic derivatives
Reduction: Aminotriazole derivatives
Substitution: Alkylated piperidine derivatives
Scientific Research Applications
Chemistry: In chemistry, phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its triazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.
Medicine: this compound has potential medicinal applications, particularly in the development of antifungal, antibacterial, and anticancer agents. Its triazole structure is known for its antimicrobial properties, making it a candidate for new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Comparison with Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds share the triazole core but may differ in their substituents and functional groups.
Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents on the ring.
Phenyl derivatives: These compounds contain the phenyl group but may have different functional groups attached to the benzene ring.
Uniqueness: Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is unique due to its combination of the triazole ring, phenyl group, and piperidine moiety. This combination provides a balance of reactivity, stability, and biological activity that is not found in other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
phenyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)16(23)18-11-13-7-9-22(10-8-13)17(24)25-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOOVTZLNIDIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
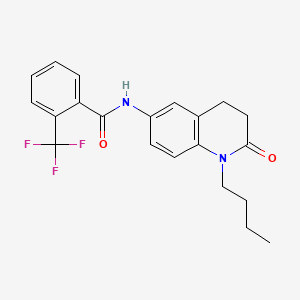
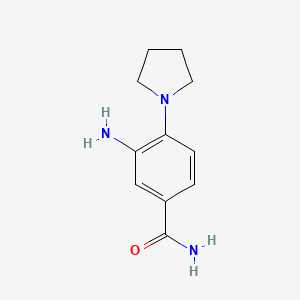
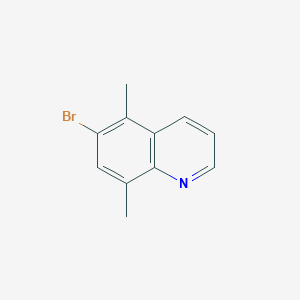
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)
![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)
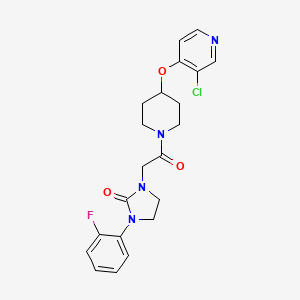
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[3-(2-METHOXYPHENYL)PROPANAMIDO]-3-METHYLPENTANAMIDE](/img/structure/B2527246.png)
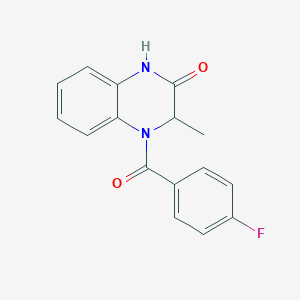
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)
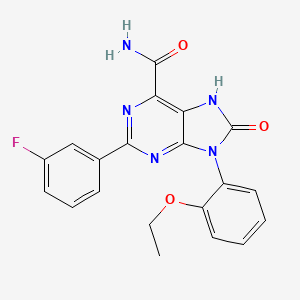
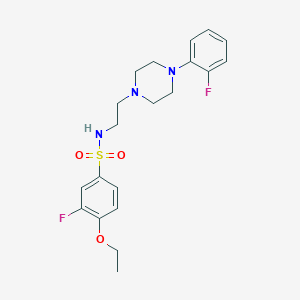
![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)
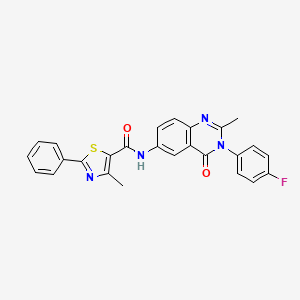
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B2527256.png)
